

# Application Notes and Protocols for GSK2983559 Free Acid in Mouse Studies

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## Compound of Interest

Compound Name: GSK2983559 free acid

Cat. No.: B607819

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## Introduction

GSK2983559 is a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling molecule downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Dysregulation of the NOD-RIPK2 signaling pathway is implicated in the pathogenesis of various inflammatory conditions, including inflammatory bowel disease (IBD). These application notes provide a comprehensive overview of the in vivo use of **GSK2983559 free acid** in mouse models of inflammation, summarizing key dosage information and providing detailed experimental protocols.

## Data Presentation

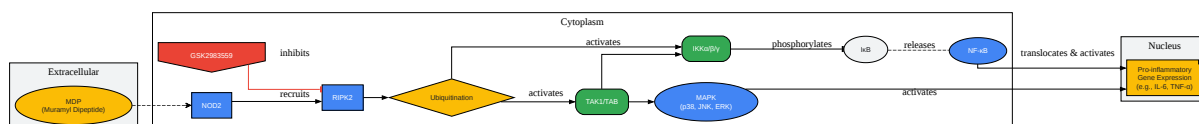
### Table 1: Summary of GSK2983559 Free Acid Dosage and Administration in Mouse Studies

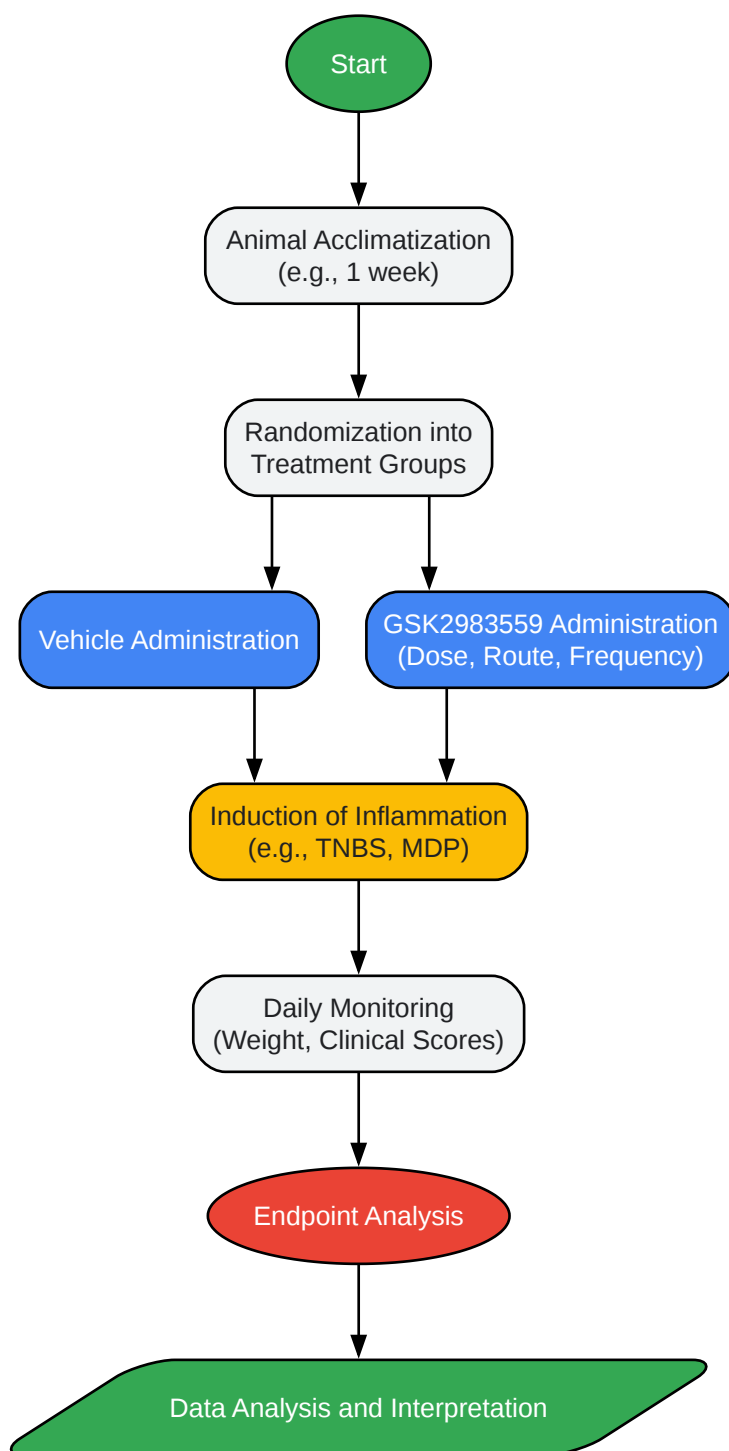
Mouse Model	Dosage	Administration Route	Dosing Frequency	Vehicle	Key Findings	Reference
Crohn's Disease-like Ileitis (SHIP-/- mice)	2 mg/kg	Intraperitoneal	Every other day for 7 injections	10% DMSO in PBS	Exacerbated intestinal inflammation and increased IL-1 $\beta$ in ileal tissue. <a href="#">[1]</a>	<a href="#">[1]</a>
TNBS-Induced Colitis	7.5 and 145 mg/kg	Not Specified	Twice daily (b.i.d)	Not Specified	Showed comparable efficacy to prednisolone in reducing overall colon scores. <a href="#">[2]</a>	<a href="#">[2]</a>
MDP-Induced Cytokine Production	3 and 10 mg/kg	Oral Gavage	Single dose	Not Specified	Suppressed serum IL-6 levels in a dose-dependent manner. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Signaling Pathway

The following diagram illustrates the canonical NOD2 signaling pathway, which is inhibited by GSK2983559. Upon recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, NOD2 recruits RIPK2. This leads to the ubiquitination of RIPK2, which serves as a scaffold for the recruitment and activation of downstream signaling complexes, including

the TAK1-TAB complex and the IKK complex. Ultimately, this cascade results in the activation of NF- $\kappa$ B and MAPK pathways, driving the transcription of pro-inflammatory cytokines.





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